
N-(3-Bromothiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromothiophen-2-yl)acetamide: is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and an acetamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromothiophen-2-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then reacted with acetic anhydride and ammonia to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Bromothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include N-(3-aminothiophen-2-yl)acetamide, N-(3-alkoxythiophen-2-yl)acetamide, etc.
Oxidation Reactions: Products include N-(3-bromothiophen-2-yl)sulfoxide and N-(3-bromothiophen-2-yl)sulfone.
Reduction Reactions: Products include N-(3-bromothiophen-2-yl)ethylamine.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Bromothiophen-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It may be investigated for its potential as an antimicrobial or anticancer agent .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antitumor effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of conductive polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of N-(3-Bromothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of specific enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
N-(5-Bromothiophen-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(3-Chlorothiophen-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-Methylthiophen-2-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness: N-(3-Bromothiophen-2-yl)acetamide is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
25006-83-1 |
|---|---|
Fórmula molecular |
C6H6BrNOS |
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
N-(3-bromothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6BrNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
Clave InChI |
MFHOMDDCHOGWHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)
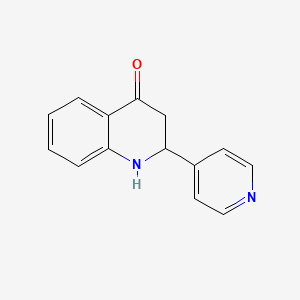



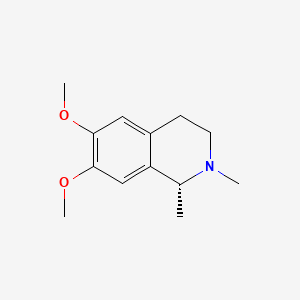

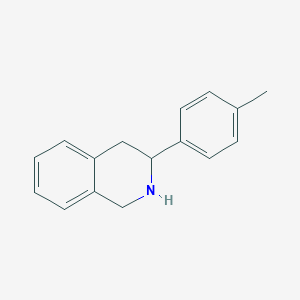

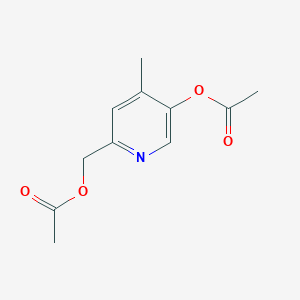

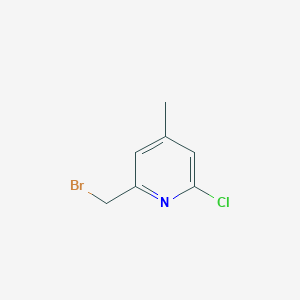
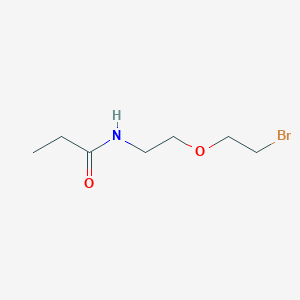
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
